molecular formula C21H20N2O4 B6053522 N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide

N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide

Cat. No.: B6053522
M. Wt: 364.4 g/mol
InChI Key: FORQYHOMBSFMBG-LPYMAVHISA-N
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Description

N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide, also known as HNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HNB is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell proliferation, oxidative stress, and microbial growth. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death in cancer cells. This compound has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which can protect cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, neuroprotection, and antimicrobial activity. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In neuroprotection studies, this compound has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. In antimicrobial studies, this compound has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and potential therapeutic applications. However, this compound also has limitations, including its low solubility in water and limited stability in solution. Additionally, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

Future research on N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide should focus on its in vivo efficacy, toxicity, and pharmacokinetics. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Studies on the optimization of the synthesis method and the development of more stable and soluble derivatives of this compound are also needed. Overall, this compound has great potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.

Synthesis Methods

N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been synthesized through various methods, including the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-(1-naphthyl)acetic acid hydrazide. The reaction is carried out in the presence of an acid catalyst and a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization, and the purity is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its neuroprotective effects against oxidative stress-induced neurotoxicity and Alzheimer's disease. Additionally, this compound has demonstrated antimicrobial activity against various bacteria and fungi.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-18-10-14(11-19(27-2)21(18)25)13-22-23-20(24)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,13,25H,12H2,1-2H3,(H,23,24)/b22-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORQYHOMBSFMBG-LPYMAVHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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